molecular formula C19H21NOS B1325679 3-Pyrrolidinomethyl-4'-thiomethylbenzophenone CAS No. 898770-13-3

3-Pyrrolidinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1325679
CAS No.: 898770-13-3
M. Wt: 311.4 g/mol
InChI Key: UCDSMDHBUCWIFV-UHFFFAOYSA-N
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Description

3-Pyrrolidinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C₁₉H₂₁NOS and a molecular weight of 311.4 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. The compound features a benzophenone core with a pyrrolidinomethyl group and a thiomethyl group attached to the aromatic ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 3-Pyrrolidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, pyrrolidine, and thiomethyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the benzophenone.

    Synthetic Route: The thiomethyl group is introduced via a nucleophilic substitution reaction, where thiomethyl chloride reacts with the benzophenone derivative.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

3-Pyrrolidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidinomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride).

Scientific Research Applications

3-Pyrrolidinomethyl-4’-thiomethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

3-Pyrrolidinomethyl-4’-thiomethylbenzophenone can be compared with other similar compounds:

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDSMDHBUCWIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643192
Record name [4-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-13-3
Record name [4-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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